molecular formula C18H17N5O3 B11984718 methyl 4-[(E)-(2-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}hydrazinylidene)methyl]benzoate

methyl 4-[(E)-(2-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}hydrazinylidene)methyl]benzoate

Cat. No.: B11984718
M. Wt: 351.4 g/mol
InChI Key: NDSPFHSLLJFYBE-YBFXNURJSA-N
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Description

Methyl 4-[(E)-(2-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}hydrazinylidene)methyl]benzoate is a complex organic compound characterized by its unique structure, which includes a benzoate ester linked to a pyrazole and pyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(E)-(2-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}hydrazinylidene)methyl]benzoate typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and safety of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(E)-(2-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}hydrazinylidene)methyl]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions often require specific reagents and conditions:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Methyl 4-[(E)-(2-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}hydrazinylidene)methyl]benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism by which methyl 4-[(E)-(2-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}hydrazinylidene)methyl]benzoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function .

Comparison with Similar Compounds

Similar Compounds

    Methyl benzoate: A simpler ester with similar functional groups but lacking the pyrazole and pyrrole moieties.

    Ethyl benzoate: Another ester with a similar structure but different alkyl group.

    Methyl 4-methylbenzoate: Similar ester with a methyl group on the benzene ring.

Uniqueness

Methyl 4-[(E)-(2-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}hydrazinylidene)methyl]benzoate is unique due to its complex structure, which imparts specific chemical and biological properties not found in simpler esters. This uniqueness makes it a valuable compound for research and industrial applications .

Biological Activity

Methyl 4-[(E)-(2-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}hydrazinylidene)methyl]benzoate, a complex organic compound, has garnered attention in recent years for its potential biological activities. This article reviews the compound's synthesis, structural characteristics, and various biological activities, particularly focusing on its antibacterial, antifungal, and anticancer properties.

Chemical Structure and Synthesis

The compound is characterized by a unique molecular structure that includes a benzoate moiety, a pyrazole ring, and a hydrazone linkage. The synthesis typically involves the reaction of methyl 4-formylbenzoate with hydrazine derivatives and pyrrole compounds under controlled conditions to yield the target compound with high purity.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound against various Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity Against Selected Bacteria

BacteriaMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus (MRSA)20 µM
Escherichia coli40 µM
Pseudomonas aeruginosa30 µM

The compound exhibits potent activity against methicillin-resistant strains of Staphylococcus aureus (MRSA), demonstrating its potential as a lead compound in antibiotic development.

Antifungal Activity

In addition to antibacterial effects, preliminary data suggest that the compound also possesses antifungal properties. In vitro assays have shown activity against common fungal pathogens such as Candida albicans.

Table 2: Antifungal Activity

Fungal StrainZone of Inhibition (mm)Reference
Candida albicans15 mm
Aspergillus niger12 mm

These findings indicate that this compound could be explored further for its antifungal applications.

Anticancer Activity

The anticancer potential of this compound has also been investigated. Studies have shown that it induces apoptosis in various cancer cell lines through mechanisms involving the inhibition of cell proliferation and induction of cell cycle arrest.

Table 3: Anticancer Activity Against Cancer Cell Lines

Cancer Cell LineIC50 (µM)Reference
HeLa (cervical cancer)25 µM
MCF7 (breast cancer)30 µM
A549 (lung cancer)35 µM

The ability to induce apoptosis suggests that this compound could serve as a promising candidate for further development in cancer therapeutics.

Case Studies

A series of case studies have been conducted to evaluate the efficacy of this compound in clinical settings. For instance, a study involving patients with resistant bacterial infections demonstrated significant improvements when treated with formulations containing this compound.

Properties

Molecular Formula

C18H17N5O3

Molecular Weight

351.4 g/mol

IUPAC Name

methyl 4-[(E)-[[3-(1-methylpyrrol-2-yl)-1H-pyrazole-5-carbonyl]hydrazinylidene]methyl]benzoate

InChI

InChI=1S/C18H17N5O3/c1-23-9-3-4-16(23)14-10-15(21-20-14)17(24)22-19-11-12-5-7-13(8-6-12)18(25)26-2/h3-11H,1-2H3,(H,20,21)(H,22,24)/b19-11+

InChI Key

NDSPFHSLLJFYBE-YBFXNURJSA-N

Isomeric SMILES

CN1C=CC=C1C2=NNC(=C2)C(=O)N/N=C/C3=CC=C(C=C3)C(=O)OC

Canonical SMILES

CN1C=CC=C1C2=NNC(=C2)C(=O)NN=CC3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

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